

The Synthetic Versatility of 2-Chloro-5-vinylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-5-vinylpyridine

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Introduction

2-Chloro-5-vinylpyridine is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its unique structure, featuring a reactive vinyl group and a chlorine-substituted pyridine ring, allows for a diverse range of chemical transformations. The electron-deficient nature of the pyridine ring, further accentuated by the chloro-substituent, renders the 2-position susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Simultaneously, the vinyl group provides a handle for polymerization and various addition reactions. This technical guide explores the potential applications of **2-chloro-5-vinylpyridine** in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions and polymerization, providing detailed experimental protocols and quantitative data to facilitate its use in research and development.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 2-position of **2-chloro-5-vinylpyridine** is a prime site for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling: Forging C-C Bonds

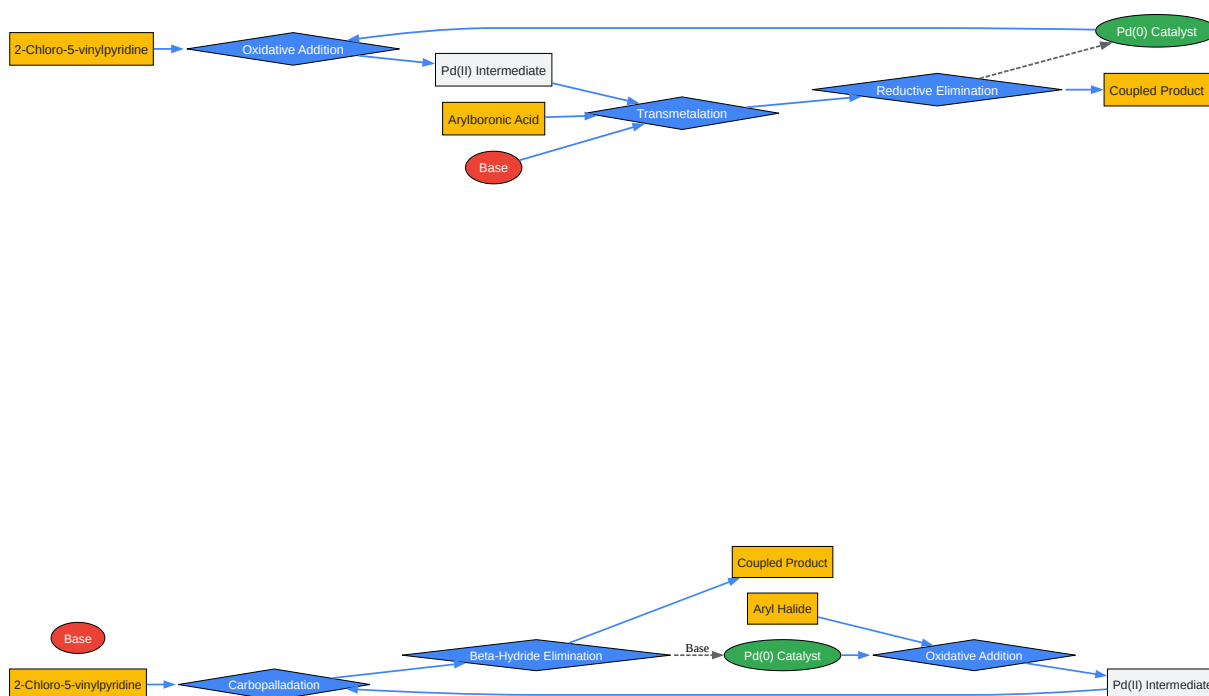
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of **2-chloro-5-vinylpyridine**, it enables the introduction of a wide array of aryl, heteroaryl, and vinyl substituents. A key application is the synthesis of **2-chloro-5-vinylpyridine** itself from 2-chloro-5-bromopyridine and a vinylboronic acid derivative.^[1]

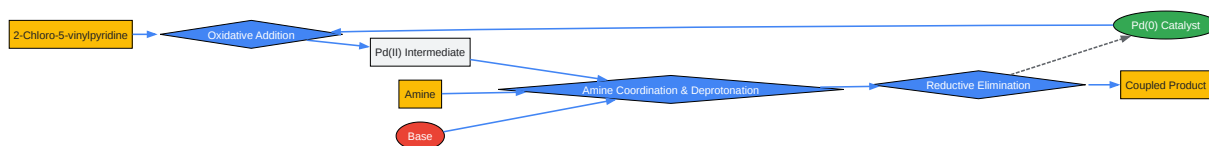
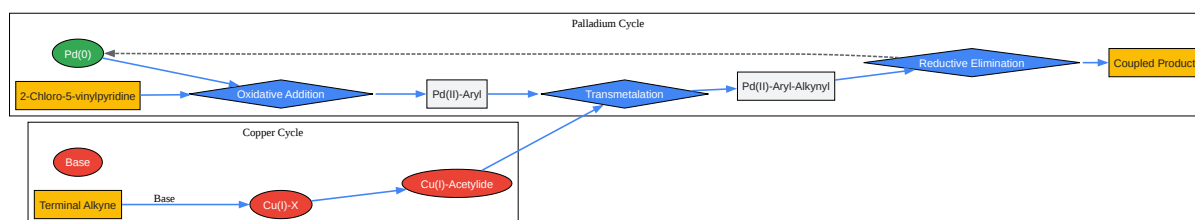
Table 1: Exemplary Suzuki-Miyaura Coupling Reaction Conditions

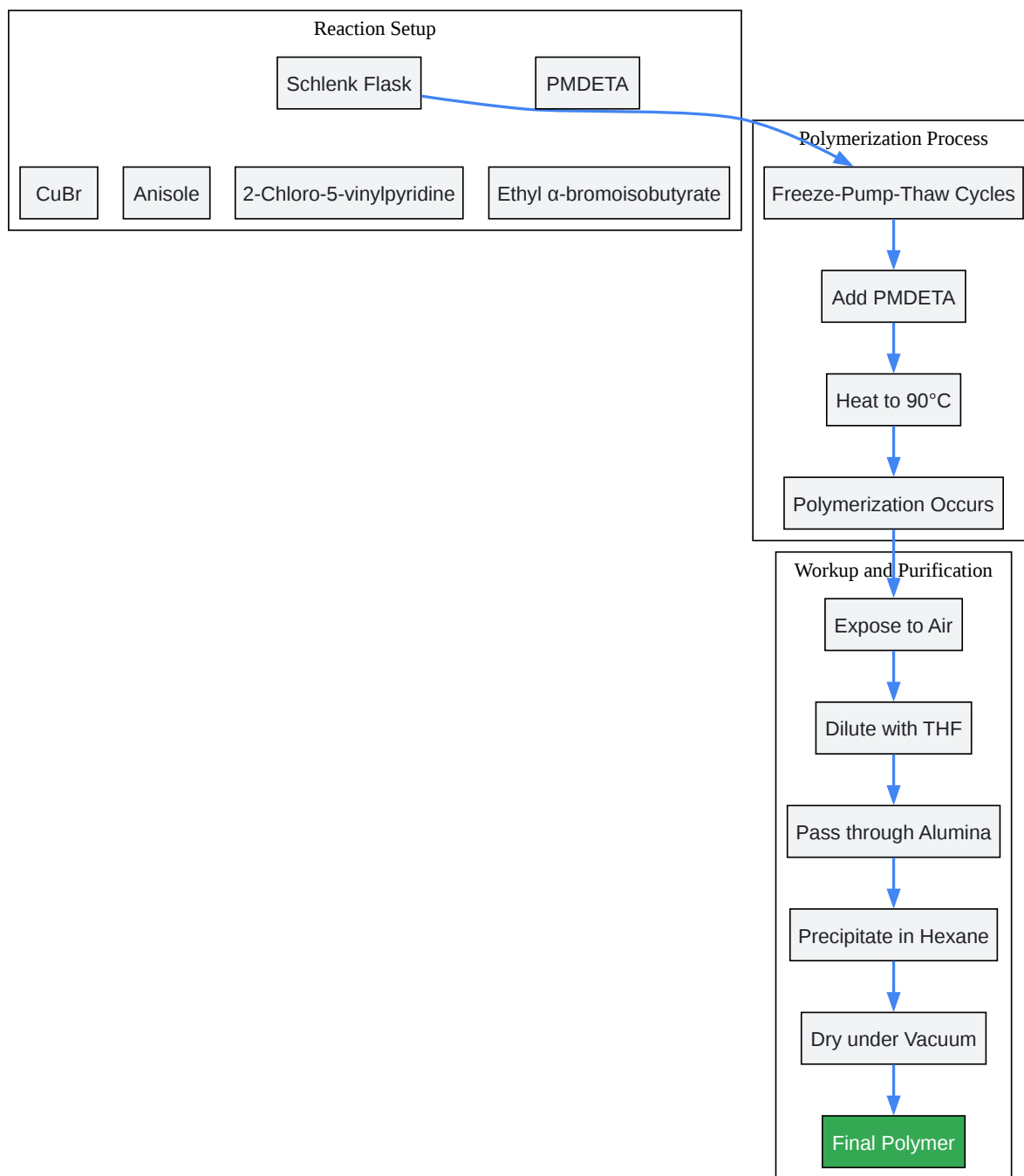
Entry	Aryl Boronic Acid	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylboronic acid	Pd(OAc) ₂ (2)	SPhos (4)	K ₃ PO ₄	Toluene /H ₂ O	100	12	>90 (estimated)
2	4-Methoxyphenylboronic acid	Pd ₂ (dba) ₃ (1.5)	XPhos (3)	CS ₂ CO ₃	1,4-Dioxane	110	16	>85 (estimated)
3	Pyridine-3-boronic acid	Pd(PPh ₃) ₄ (5)	-	Na ₂ CO ₃	DMF/H ₂ O	90	24	>80 (estimated)

- Materials: **2-Chloro-5-vinylpyridine** (1.0 mmol, 1.0 equiv), Phenylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), Toluene (5 mL), and Water (1 mL).
- Procedure:
 - To a flame-dried Schlenk flask, add **2-chloro-5-vinylpyridine**, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
 - Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

- Add degassed toluene and water via syringe.
- Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.







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References

- 1. benchchem.com [benchchem.com]
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Phone: (601) 213-4426

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